
1,3''-Di-HABA Kanamycin A Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3’'-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is characterized by the presence of two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, enhancing its chemical properties and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
1,3’'-Di-HABA Kanamycin A Sulfate is synthesized through the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). The reaction involves the use of specific reagents and conditions to ensure the successful attachment of the HABA groups to the kanamycin A molecule .
Industrial Production Methods
The industrial production of 1,3’'-Di-HABA Kanamycin A Sulfate involves the fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by the chemical modification to introduce the HABA groups. The process includes purification steps to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
1,3’'-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The HABA groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
科学的研究の応用
1,3’'-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the production of high-purity antibiotics and as a standard in quality control processes .
作用機序
1,3’'-Di-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. The HABA groups enhance the binding affinity and specificity of the compound, making it more effective against resistant bacterial strains .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3’'-Di-HABA Kanamycin A Sulfate include:
Kanamycin A: The parent compound, used widely as an antibiotic.
Amikacin: Another aminoglycoside antibiotic with similar properties but different chemical modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity
Uniqueness
1,3’'-Di-HABA Kanamycin A Sulfate is unique due to the presence of the HABA groups, which enhance its chemical properties and effectiveness. This modification allows for better binding to bacterial ribosomes and increased resistance to enzymatic degradation, making it a valuable compound in scientific research and medical applications .
特性
分子式 |
C26H50N6O15 |
|---|---|
分子量 |
686.7 g/mol |
IUPAC名 |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |
InChIキー |
YJEDOCBINAXBLM-VPEIITBQSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)[C@H](CCN)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
正規SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


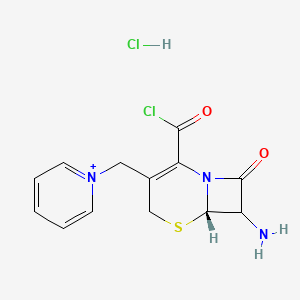
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
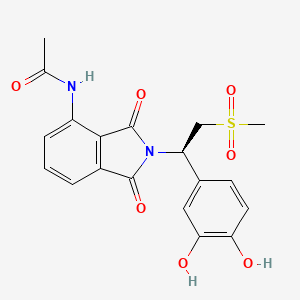
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
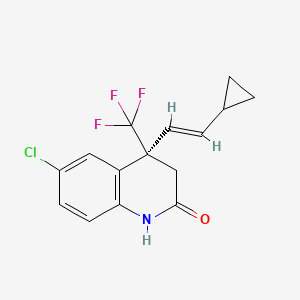
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
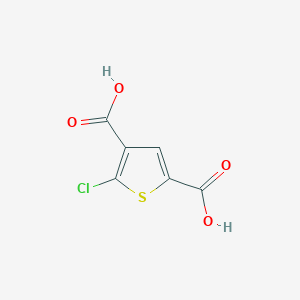
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
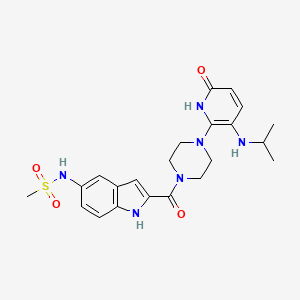
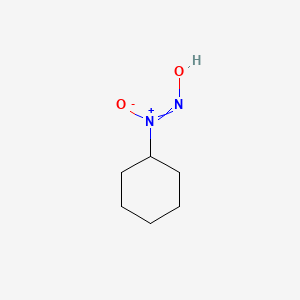
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)


